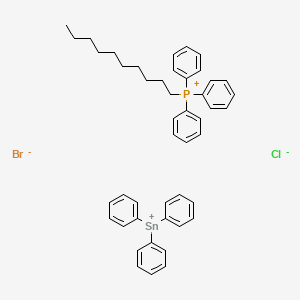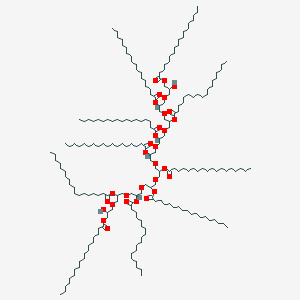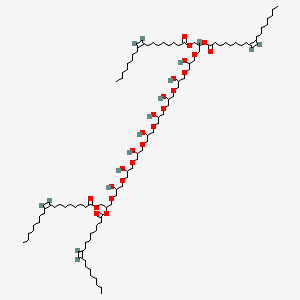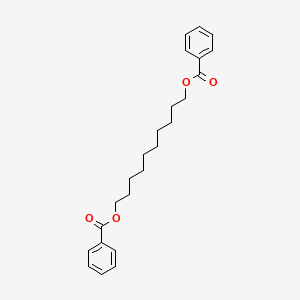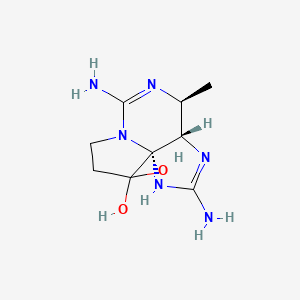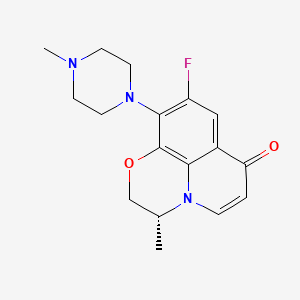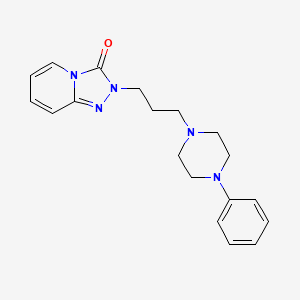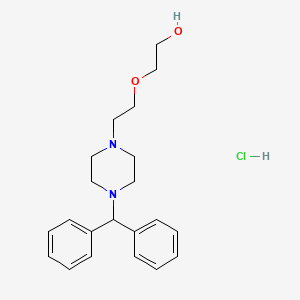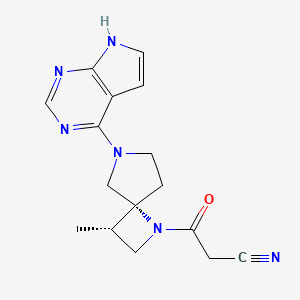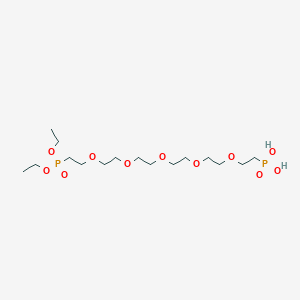
Ácido etilfosfónico-PEG5-etilfosforiletoxidietil
Descripción general
Descripción
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound is particularly valuable in the field of drug discovery and development due to its ability to enhance the solubility and stability of PROTAC molecules .
Aplicaciones Científicas De Investigación
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.
Medicine: Plays a crucial role in drug discovery, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: Employed in the production of high-purity polyethylene glycol derivatives for various applications.
Mecanismo De Acción
Target of Action
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The primary targets of this compound are the E3 ubiquitin ligase and the target protein that needs to be degraded .
Mode of Action
The compound functions by linking two different ligands: one that binds to the E3 ubiquitin ligase and another that binds to the target protein. This dual binding brings the target protein in close proximity to the E3 ligase, facilitating the ubiquitination of the target protein. Once ubiquitinated, the target protein is recognized and degraded by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway. By promoting the ubiquitination of specific target proteins, the compound ensures their degradation. This can lead to the modulation of various cellular processes depending on the function of the target protein. For example, degradation of oncogenic proteins can inhibit cancer cell proliferation .
Pharmacokinetics
The pharmacokinetics of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, like other PEGylated compounds, involves absorption, distribution, metabolism, and excretion (ADME). PEGylation generally enhances the solubility and stability of the compound, improving its bioavailability. The compound is likely to be metabolized by liver enzymes and excreted via the kidneys .
Result of Action
At the molecular level, the action of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid results in the selective degradation of target proteins. This can lead to various cellular effects such as inhibition of cell growth, induction of apoptosis, or modulation of signaling pathways, depending on the nature of the target protein .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of the compound. For instance, extreme pH levels or high temperatures might affect the stability of the PEG linker, potentially reducing its efficacy. Additionally, the presence of competing biomolecules might interfere with the binding of the compound to its targets .
Análisis Bioquímico
Biochemical Properties
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid plays a crucial role in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The specific enzymes, proteins, and other biomolecules that Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid interacts with are not mentioned in the available resources.
Cellular Effects
As a component of PROTACs, it may influence cell function by enabling the selective degradation of target proteins .
Molecular Mechanism
The molecular mechanism of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is related to its role in the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid typically involves the reaction of polyethylene glycol with ethylphosphonic acid under controlled conditionsThe reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ethylphosphonic acid moiety to its corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Ethylphosphonic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- Diethoxy-phosphorylethyl-PEG3-ethylphosphonic acid
- Diethoxy-phosphorylethyl-PEG7-ethylphosphonic acid
- Diethoxy-phosphorylethyl-PEG10-ethylphosphonic acid
Uniqueness
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the final molecule .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKSDBXIGNISEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-17-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


